Journal Name:Nanophotonics
Journal ISSN:2192-8606
IF:7.923
Journal Website:http://www.abe.pl/en/journal/28103/nanophotonics
Year of Origin:0
Publisher:Walter de Gruyter
Number of Articles Per Year:135
Publishing Cycle:
OA or Not:Not
The molecular oxygen 118-GHz line intensity revision
Nanophotonics ( IF 7.923 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.jms.2023.111792
The intensity of the atmospheric diagnostic fine-structure line of the O2 molecule at 118.75 GHz is revised based on multiple measurements with a resonator spectrometer in pure O2 and O2–N2 mixture at pressures ranging from 250 to 1500 Torr and temperatures within 278–327 K. The resulting intensity of 1.000(3)⋅10−25 cm/molec confirms the earlier measurements and allows decreasing the uncertainty down to ∼0.3%. An excellent agreement with the result of calculations presented in HITRAN is demonstrated, suggesting that the 10%–20% uncertainty recommended by the database for all fine structure lines is too large.
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The Planck constant of action and the Kibble balance
Nanophotonics ( IF 7.923 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.jms.2023.111794
It has been shown previously (P. R. Bunker and Per Jensen, J. Quant. Spectrosc. Radiat. Transf., 243 (2020) 106835) that if we choose angles to have dimension, we have to distinguish between the Planck constant h, having the dimension of actionangle−1, and the Planck constant of action hA, having the dimension of action. In the present paper, we show that a further implication that results from choosing angles to have dimension is that the Kibble balance equation relating the mass weighed to the Planck constant has to involve both of the distinct fundamental constants h and hA. We derive that new equation here and show how it compares to the equation that is obtained if one chooses angles to be dimensionless as required in SI.
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Microwave spectrum and structure of a glyoxylic acid – formic acid complex☆
Nanophotonics ( IF 7.923 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.jms.2023.111808
The microwave spectrum of a second doubly hydrogen-bonded glyoxylic acid - formic acid hydrogen-bonded complex was measured in the 6–12 GHz frequency range using two Flygare-Balle type pulsed beam Fourier transform microwave (FTMW) spectrometers. The rotational constants were determined to have the following values: A = 4113.081(4), B = 1026.9957(5), and C = 822.9584(6) MHz. The doubly hydrogen bonded structures and rotational constants were calculated for the lowest energy dimers of glyoxylic acid - formic acid using DFT and MP2 calculations with various basis sets. M11/ def2QZVPP calculations for the third lowest energy dimer yielded rotational constants of A = 4248.7, C = 1031.4, and C = 829.9 MHz, in good agreement with experimental values.
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Analysis of the rotationally-resolved infrared spectrum of CD379Br and CD381Br between 900 and 1400 cm−1
Nanophotonics ( IF 7.923 ) Pub Date: 2023-03-09 , DOI: 10.1016/j.jms.2023.111760
The infrared spectrum of CD379Br and CD381Br between 900 cm−1 and 1400 cm−1 has been analyzed at high resolution. In this region, two fundamental vibrational states, v2 = 1 and v5 = 1, an overtone state, v3 = 2, and a combination state, v3 = v6 = 1, have been analyzed for both isotopologues. As found in other halomethane molecules, strong Coriolis resonances couple the v2 = 1 state to the v5 = 1 state, and similar resonances were also used to describe the coupling found between the v5 = 1 state to the v3 = 2 state. A new determination of the K-dependent constant A0 was performed for each isotopologue through the use of perturbation-allowed transitions. The values for A0 determined from the analysis are 2.6001898(26) and 2.6001905(27) for CD379Br and CD381Br, respectively. Density functional theory calculations were performed to examine the efficacy of high-level theoretical calculations to accurately predict spectroscopic constants. The density functional theory calculations had variable success with the largest errors associated with the prediction of the ΔB rotational constants of the interacting states.
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Synchrotron-based infrared spectroscopy of the Coriolis perturbed ν6 and ν8 bands of trans-DCOOH
Nanophotonics ( IF 7.923 ) Pub Date: 2022-11-21 , DOI: 10.1016/j.jms.2022.111718
Previously, the Coriolis perturbed ν6 and ν8 bands of trans-DCOOH were analysed using a high-resolution infrared spectrum that only contained lines from the ν6 fundamental; the ν8 fundamental was too weak to be directly observed [Goh et al., Spectrochim. Acta A: Mol. Biomol. Spectrosc. 1999, 55, 1309]. Using a long pathlength multireflection cell and highly brilliant synchrotron radiation, we were able to observe the ν8 fundamental with excellent signal-to-noise (in addition to the ν6 fundamental). Analysis of the spectra using PGOPHER and SPFIT resulted in determination of an extensive set of molecular parameters, including two a-axis and four b-axis Coriolis coupling constants. The set features a significant refinement of the ν8 = 1 constants, with a band origin at 873.3848785(83) cm−1, which is ∼ 0.72 cm−1 higher than previously determined.
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Measurements of perfluoro-n-heptane and perfluoro-n-octane absorption cross-sections from 300 to 350 K
Nanophotonics ( IF 7.923 ) Pub Date: 2023-02-01 , DOI: 10.1016/j.jms.2023.111747
Perfluoroalkanes are fully fluorinated greenhouse gases. These compounds are chemically inert due to their C–F bonds and therefore have atmospheric lifetimes of thousands of years. Although regulated under the Kyoto Protocol, atmospheric concentrations of perfluoroalkanes have continued to increase since 1997. To quantify the climate impact of perfluoro-n-heptane and perfluoro-n-octane, spectral data are required to calculate climate metrics such as the radiative efficiency and global warming potential. Experimental measurements are scarce for these compounds and are only available at 296 and 297 K. In this work, a set of absorption cross-sections is provided in the range 515–1500 cm−1 at 0.1 cm−1 resolution for nine temperatures between 300 and 350 K. There is general agreement between literature values and the absorption cross-sections and climate metrics measured in this work. These quantities do not show significant temperature dependence. The temperature averaged radiative efficiency is 0.50 ± 0.06 and 0.54 ± 0.07 Wm−2ppbv−1 for n–C7F16 and n–C8F18, respectively. The temperature averaged 100-year global warming potential is 8738 ± 1149 for n–C7F16 and 8392 ± 1103 for n–C8F18.
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FTIR synchrotron spectroscopy of lower modes of methyl-D3 mercaptan (CD3SH)
Nanophotonics ( IF 7.923 ) Pub Date: 2023-01-18 , DOI: 10.1016/j.jms.2023.111739
The infrared Fourier transform spectrum of the lower vibrational modes of the CD3SH isotopologue of methyl mercaptan has been recorded using synchrotron radiation at the FIR beamline of the Canadian Light Source. Torsion-rotation structure has been analyzed for a strong parallel band centred at 644 cm−1 and a weaker perpendicular band centred at 727 cm−1, identified respectively with a mixed {in-plane-CD3-rocking/CSH-bending} mode and the out-of-plane CD3 rock. The torsional energies for the latter mode follow well-behaved curves, inverted with respect to the ground state, but those for the former do not display a systematic pattern. Surprisingly, no clear evidence was seen for the C-S stretching fundamental band, in contrast to CH3SH and the analogous CD3OH and CH3OH methanol species for which the corresponding C-S or C-O stretching bands are major features of the spectrum. This mystery prompted an ab initio calculation to compare the CD3SH and CH3SH vibrational frequencies and transition moments. A mode lying in the expected position was indeed predicted for CD3SH but with almost vanishing intensity. The calculated reduced mass and effective force constant for this mode corresponded closely to those for the C-S stretch of normal CH3SH, indicating that an anticipated strong C-S stretching band is in fact almost completely extinguished for CD3SH.
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Analysis of high-resolution spectra of SiF4 combination bands
Nanophotonics ( IF 7.923 ) Pub Date: 2023-01-11 , DOI: 10.1016/j.jms.2023.111738
The infrared spectra of the silicon tetrafluoride molecule (SiF4) recorded on the AILES Beamline of the SOLEIL Synchrotron facility, have been studied in the range where the combination bands ν1+ν3, ν1+ν4, ν2+ν3 and ν2+ν4 are located. For each band, between 1100 and more than 2300 lines have been assigned and fitted with the effective Hamiltonian model for J values up to 55 (up to 82 for ν1+ν3). The obtained set of spectroscopic parameters allows one to reproduce experimentally obtained line positions with a root mean square deviation better than drms=0.863×10−3 cm−1.
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Spectral extension of two glycolic acid conformers into the submillimeter regime
Nanophotonics ( IF 7.923 ) Pub Date: 2023-05-28 , DOI: 10.1016/j.jms.2023.111791
The rotational spectrum of glycolic acid has been extended to frequencies from 318 to 1000 GHz. Analysis of this spectrum builds upon previous experimental and theoretical studies performed on glycolic acid conformers. Extensive new assignments were made for the ground vibrational state of the SSC conformer of glycolic acid in addition to the two lowest vibrational states. Assignments were also expanded for the AAT conformer of glycolic acid. This work improves the precision of some rotational constants and nearly all of the centrifugal distortion constants for each conformer and vibrational state. The spectral predictions based on these refined parameters will facilitate the search for glycolic acid in the interstellar medium at frequencies covered by submillimeter observatories.
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A local Gaussian Processes method for fitting potential surfaces that obviates the need to invert large matrices
Nanophotonics ( IF 7.923 ) Pub Date: 2023-03-24 , DOI: 10.1016/j.jms.2023.111774
In order to compute a vibrational spectrum, one often wishes to start with a set of ab initio Born–Oppenheimer potential values at points, called fitting points, and interpolate or fit to find values of the potential at quadrature or collocation points. It is common to do this once to build a potential energy surface (PES). Once the PES is known, it can be evaluated at any point in configuration space. Gaussian Process (GP) is frequently being used to make a PES. As is the case in other interpolation methods, to use GP one must store and invert a matrix whose size is the number of fitting points. The matrix is sometimes large enough that approximations are introduced to reduce the cost of the calculation. We show that is possible to use many local Gaussian Process fits rather than one global fit. Retaining only local Gaussians and the associated points works well despite the fact that other Gaussians have tails with significant amplitude in the local region. We demonstrate that from the potential values obtained from the local fits it is possible to compute accurate energy levels of formaldehyde. In one calculation, potential values were obtained with N=120,000 fitting points by inverting matrices of size less than m=400. The local idea reduces the cost from N3 to T(m3+N), where T is the number of desired potential points.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.70 37 Science Citation Index Expanded Not